molecular formula C9H6FNOS2 B1267421 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one CAS No. 387-27-9

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one

Cat. No. B1267421
CAS RN: 387-27-9
M. Wt: 227.3 g/mol
InChI Key: KQOPBWMREOTAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one typically involves cyclization reactions of thioureas with various aldehydes or ketones. A related compound, synthesized through the reaction of 4-fluorobenzoyl isothiocyanate with fluoroanilines, highlights the methodologies applied in generating structurally similar compounds with potential for varied chemical applications (Saeed et al., 2011).

Scientific Research Applications

  • Synthesis and Analysis of Derivatives :

    • Novel thiopyrano[2,3-d]thiazole derivatives were synthesized using 5-(4-fluorophenyl)-4-thioxo-2-thiazolidinone, demonstrating the chemical versatility of this compound (Lozynskyi et al., 2016).
    • The study of substituted thiophenes, which includes compounds like 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one, highlights their wide range of biological activities and potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).
  • Biological Activities and Applications :

    • Research on hybrid molecules containing this compound shows potential antimicrobial, antilipase, and antiurease activities, indicating its relevance in medical and biological research (Başoğlu et al., 2013).
    • Antifungal activities of derivatives have been observed, suggesting its utility in developing new antifungal agents (Mishra et al., 2000).
  • Chemical Properties and Structure Analysis :

    • The structural and vibrational properties of derivatives have been analyzed, offering insights into the physical characteristics of the compound and its derivatives (Saeed et al., 2011).
    • The crystal structure of related compounds has been determined, contributing to the understanding of molecular interactions and stability (Gündoğdu et al., 2017).
  • Optoelectronic and Photophysical Applications :

    • Studies indicate the potential of this compound in optoelectronic device applications due to its favorable electrical properties (Baroudi et al., 2020).
    • The compound's derivatives have been studied for their potential use in aluminum(III) detection, which is significant in environmental monitoring and biological research (Lambert et al., 2000).

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising properties, it could be further studied for potential applications in various fields .

properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOPBWMREOTAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314990
Record name 3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one

CAS RN

387-27-9
Record name 387-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.